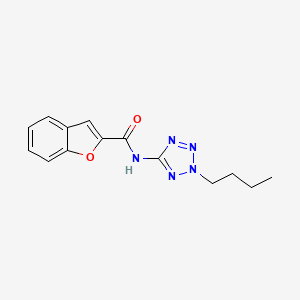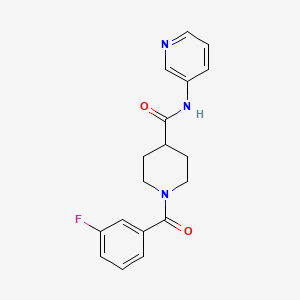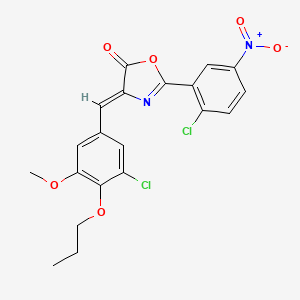
N-(2-butyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide
Overview
Description
N-(2-butyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has a benzofuran moiety, which is a fused ring system consisting of a benzene ring and a furan ring. The combination of these two functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of N-(2-butyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of an ortho-hydroxyaryl ketone with an appropriate reagent.
Coupling of the Tetrazole and Benzofuran Moieties: The final step involves coupling the tetrazole ring with the benzofuran moiety using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-(2-butyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran moiety, using electrophilic or nucleophilic reagents under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-butyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its tetrazole and benzofuran moieties, which are known to exhibit various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Biological Research: It is used in biological research to study its effects on different biological pathways and molecular targets.
Chemical Research: The compound is used as a building block in the synthesis of more complex molecules for chemical research and development.
Industrial Applications: It may find applications in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-butyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole moiety can interact with enzymes and receptors through non-covalent interactions, leading to modulation of their activity. The benzofuran moiety can also contribute to the compound’s biological activity by interacting with different molecular targets. The exact pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
N-(2-butyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:
N-(2-butyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide: This compound has a similar tetrazole moiety but differs in the aromatic ring system, which can lead to different biological activities.
N-(2-butyl-2H-tetrazol-5-yl)-3-methoxy-2-naphthamide: This compound has a naphthamide moiety instead of a benzofuran moiety, which can affect its chemical and biological properties.
N-(2-butyl-2H-tetrazol-5-yl)-2-chloro-4-nitrobenzamide: This compound has a chloro and nitro-substituted benzamide moiety, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of tetrazole and benzofuran moieties, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2-butyltetrazol-5-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-2-3-8-19-17-14(16-18-19)15-13(20)12-9-10-6-4-5-7-11(10)21-12/h4-7,9H,2-3,8H2,1H3,(H,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMODSBZKKAHWIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidine-5-carboxylate](/img/structure/B4757104.png)
![4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)-N-ethylbenzenesulfonamide](/img/structure/B4757114.png)
![1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B4757122.png)
![(Z)-3-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE](/img/structure/B4757140.png)
![6-[4-(5-BROMOFURAN-2-CARBONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE](/img/structure/B4757150.png)
![4-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4757157.png)

![METHYL 7-CYCLOPROPYL-3-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4757162.png)
![(5E)-1-(3-methylphenyl)-5-[(5-nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4757165.png)
![4-BROMO-N~3~-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4757172.png)
![3-chloro-6-ethyl-N-[1-(oxolan-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4757190.png)

![N-(2-chlorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4757211.png)
![ETHYL 1-ETHYL-6-{[4-(2-FURYLCARBONYL)PIPERAZINO]METHYL}-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4757219.png)
